6-phenyl-Imidazo[1,2-a]pyrimidine

Antimalarial DHODH inhibition Scaffold hopping

6-Phenyl-Imidazo[1,2-a]pyrimidine (CAS 915278-12-5) is a heterocyclic small molecule comprising a fused imidazo[1,2-a]pyrimidine bicyclic core with a phenyl substituent at the 6-position. It possesses a molecular formula of C₁₂H₉N₃, a molecular weight of 195.22 g/mol, a computed XLogP3-AA of 2.7, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 30.2 Ų.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B13874772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-Imidazo[1,2-a]pyrimidine
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=CN=C3N=C2
InChIInChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-8-14-12-13-6-7-15(12)9-11/h1-9H
InChIKeyXSXYKIUVZFYMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-Imidazo[1,2-a]pyrimidine: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


6-Phenyl-Imidazo[1,2-a]pyrimidine (CAS 915278-12-5) is a heterocyclic small molecule comprising a fused imidazo[1,2-a]pyrimidine bicyclic core with a phenyl substituent at the 6-position [1]. It possesses a molecular formula of C₁₂H₉N₃, a molecular weight of 195.22 g/mol, a computed XLogP3-AA of 2.7, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 30.2 Ų [1]. This compound serves as a versatile building block for medicinal chemistry programs targeting kinases, GABAA receptors, phosphodiesterases, and microbial enzymes, with its substitution pattern at the 6-position critically influencing target engagement and downstream pharmacological properties [2].

Why Imidazo[1,2-a]pyrimidine Positional Isomers and Core Analogs Cannot Be Interchanged with 6-Phenyl-Imidazo[1,2-a]pyrimidine


Within the imidazo[1,2-a]pyrimidine class, the position of phenyl substitution (C-2 vs. C-6 vs. C-7) produces divergent pharmacological profiles that preclude simple interchange [1]. Positional isomers exhibit distinct receptor subtype selectivity: for the GABAA benzodiazepine binding site, C-7 substitution with trifluoromethyl or propan-2-ol groups drives functional selectivity for α2/α3 over α1 subtypes, while the C-6 aryl substituent is essential for microtubule polymerization activity in anticancer applications [2][3]. Furthermore, core heterocycle variation (imidazo[1,2-a]pyridine vs. imidazo[1,2-a]pyrimidine) alters anti-tubercular potency against drug-resistant strains by up to 20-fold depending on the resistance profile [4]. Scaffold-level differences in metabolic stability—with imidazo[1,2-a]pyrimidines demonstrating more extensive in vitro metabolism than triazolopyrimidines in mouse microsomes—further underscore why procurement decisions must be guided by substitution-specific and scaffold-specific evidence rather than class-level assumptions [5].

6-Phenyl-Imidazo[1,2-a]pyrimidine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Scaffold Target Affinity: Imidazo[1,2-a]pyrimidine vs. Triazolopyrimidine in Plasmodium falciparum DHODH Inhibition

The imidazo[1,2-a]pyrimidine scaffold demonstrates superior binding affinity relative to the triazolopyrimidine scaffold against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The lead imidazo[1,2-a]pyrimidine compound DSM151 achieved a PfDHODH IC₅₀ of 0.077 μM, representing a 4-fold improvement in binding affinity compared to the equivalent triazolopyrimidine analog [1]. This scaffold-dependent affinity gain was further validated in vivo, where DSM151 suppressed parasites in the P. berghei mouse model [1].

Antimalarial DHODH inhibition Scaffold hopping

Metabolic Stability Comparison: Imidazo[1,2-a]pyrimidine vs. Triazolopyrimidine in Mouse Liver Microsomes

In vitro metabolism studies in mouse liver microsomes revealed that the imidazo[1,2-a]pyrimidine scaffold is more extensively metabolized than the triazolopyrimidine scaffold [1]. This differential metabolic liability represents a critical scaffold-specific consideration: while the imidazo[1,2-a]pyrimidine core offers superior target affinity (4-fold better PfDHODH IC₅₀), it may require additional medicinal chemistry optimization to address metabolic clearance liabilities that are less pronounced in the triazolopyrimidine series [1].

Drug metabolism Metabolic stability Scaffold optimization

Positional Substitution Specificity: 6-Aryl Requirement for Microtubule Polymerization Anticancer Activity

Patent data establishes that the 6-aryl substituent on the imidazo[1,2-a]pyrimidine core is a structural prerequisite for microtubule polymerization activity and associated anticancer efficacy [1]. The 6-aryl-7-halo-imidazo[1,2-a]pyrimidine series potently induces tubulin polymerization in the absence of GTP, a mechanistic hallmark shared with taxanes such as paclitaxel and docetaxel [1]. Compounds lacking the 6-aryl substitution or bearing aryl groups at alternative positions (C-2 or C-3) do not exhibit this microtubule-targeting mechanism, underscoring the non-interchangeable nature of positional isomers for this therapeutic application [1].

Anticancer Microtubule polymerization Structure-activity relationship

Core Heterocycle Potency Comparison: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Against Drug-Resistant Mycobacterium tuberculosis

A direct head-to-head comparison of imidazo[1,2-a]pyrimidine (compound 10) against imidazo[1,2-a]pyridine analogs (compounds 1, 3, and 8) against a panel of drug-resistant M. tuberculosis strains revealed the imidazo[1,2-a]pyridine class to be more potent overall [1]. However, against specific multidrug-resistant (MDR) strains such as MDR-HREZSP, the imidazo[1,2-a]pyrimidine (MIC₉₀ = 0.06 μM) matched the potency of the best imidazo[1,2-a]pyridine (compound 8, MIC₉₀ = 0.06 μM) [1]. Against isoniazid-resistant strains, the imidazo[1,2-a]pyrimidine showed an MIC₉₀ of 5.84 μM, compared to 0.33 μM for the most potent imidazo[1,2-a]pyridine (compound 1), representing an 18-fold potency differential [1].

Antitubercular Drug-resistant TB Core heterocycle comparison

6-Phenyl-Imidazo[1,2-a]pyrimidine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Antimalarial Lead Optimization: Scaffold Selection for PfDHODH Inhibitor Programs

When selecting a core scaffold for PfDHODH inhibitor development, 6-phenyl-Imidazo[1,2-a]pyrimidine provides a 4-fold target affinity advantage (IC₅₀ = 0.077 μM) over the triazolopyrimidine scaffold, with demonstrated in vivo efficacy in the P. berghei mouse model [1]. This potency advantage makes it the preferred starting point for hit-to-lead campaigns targeting PfDHODH, provided that downstream metabolic stability optimization (addressing higher microsomal turnover relative to triazolopyrimidines) is incorporated into the medicinal chemistry strategy [1].

Anticancer Drug Discovery: Microtubule-Targeting Agent Development via 6-Aryl Substitution

For programs seeking microtubule polymerization inducers with a taxane-like mechanism, the 6-phenyl substitution pattern on the imidazo[1,2-a]pyrimidine core is mechanistically essential [2]. The 6-aryl-7-halo-imidazo[1,2-a]pyrimidine series, accessible via further halogenation of 6-phenyl-Imidazo[1,2-a]pyrimidine, has demonstrated potent tubulin polymerization in the absence of GTP and activity against multidrug-resistant (MDR) tumor models [2]. Procurement of the 6-phenyl precursor is therefore critical as the synthetic entry point for this mechanistically distinct anticancer chemotype.

Antitubercular Drug Discovery: Core Heterocycle Selection Based on Resistance Profile

In antitubercular programs, 6-phenyl-Imidazo[1,2-a]pyrimidine provides equivalent potency to the imidazo[1,2-a]pyridine core against certain MDR-TB strains (MIC₉₀ = 0.06 μM against MDR-HREZSP), but exhibits reduced potency against isoniazid-resistant strains (MIC₉₀ = 5.84 μM) [3]. This resistance-profile-dependent potency profile should guide procurement decisions: the imidazo[1,2-a]pyrimidine core is best suited for programs specifically targeting MDR strains where it demonstrates comparable efficacy to the imidazo[1,2-a]pyridine class [3].

GABAA Receptor Modulator Development: Subtype-Selective Anxiolytic Agent Design

The imidazo[1,2-a]pyrimidine scaffold serves as a privileged chemotype for developing functionally selective GABAA α2/α3 receptor agonists with anxiolytic efficacy and minimal sedation [4]. While the 7-position substituent primarily drives subtype selectivity, the 6-phenyl group contributes to overall receptor binding affinity and physicochemical properties [4]. 6-Phenyl-Imidazo[1,2-a]pyrimidine is therefore a key synthetic intermediate for structure-activity relationship exploration at the 7-position, enabling the identification of candidates with oral bioavailability in rat and dog models [4].

Quote Request

Request a Quote for 6-phenyl-Imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.